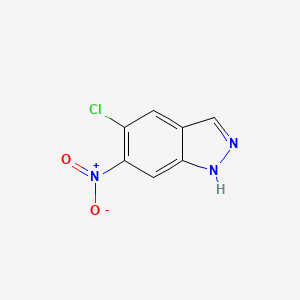

5-Chloro-6-nitro-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century, marking a significant milestone in the broader field of heterocyclic chemistry. The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first synthesized and characterized by German chemist Emil Fischer in 1883. This discovery opened up a new chapter in the exploration of nitrogen-containing heterocycles.

Early research into indazoles primarily focused on their synthesis and the elucidation of their fundamental chemical properties. The two principal tautomeric forms, 1H-indazole and 2H-indazole, were identified, with the 1H-tautomer being the more thermodynamically stable and thus the predominant form. nih.gov Initial synthetic methods were often harsh and limited in scope. However, over the decades, the synthetic repertoire for creating indazole derivatives has expanded dramatically, with the development of more sophisticated and efficient catalytic methods, such as copper-catalyzed cyclizations. fluorochem.co.uk

The evolution of indazole chemistry has been closely intertwined with advancements in analytical techniques, which have enabled a deeper understanding of the structure and reactivity of these compounds. The 20th and 21st centuries have witnessed a significant shift in the focus of indazole research, moving from fundamental synthesis to the exploration of their vast biological and pharmacological potential. This transition was fueled by the discovery of naturally occurring indazoles with interesting biological activities, such as Nigellicine, Nigeglanine, and Nigellidine, although such natural occurrences are rare. a2bchem.comsigmaaldrich.com The majority of bioactive indazoles are synthetic, a testament to the ingenuity of medicinal chemists. a2bchem.comnih.gov

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realms of organic and medicinal chemistry. taylorandfrancis.combldpharm.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and form the core of a vast array of biologically important molecules, including alkaloids, vitamins, hormones, and the nucleic acids DNA and RNA. taylorandfrancis.comchemscene.comsmolecule.com

The significance of nitrogen-containing heterocycles in medicinal chemistry is underscored by the fact that a substantial percentage of FDA-approved drugs contain at least one such ring system. taylorandfrancis.com This prevalence is due to the unique physicochemical properties that the nitrogen atom imparts to the molecule. The ability of nitrogen to participate in hydrogen bonding, act as a proton acceptor or donor, and coordinate with metal ions is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. taylorandfrancis.com

The structural diversity of nitrogen heterocycles is immense, ranging from simple five- and six-membered rings like pyrrole (B145914) and pyridine (B92270) to more complex fused systems. This diversity provides a rich scaffold for the design and synthesis of novel therapeutic agents. By modifying the heterocyclic core and its substituents, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile. Consequently, nitrogen-containing heterocycles are implicated in a broad spectrum of therapeutic areas, including treatments for cancer, infectious diseases, inflammation, and neurological disorders. taylorandfrancis.combldpharm.com

Overview of the Indazole Core as a Privileged Scaffold for Bioactive Molecules

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, a term used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. a2bchem.com This recognition stems from the recurrent appearance of the indazole motif in a wide array of biologically active compounds. The unique structural and electronic properties of the indazole ring system make it an attractive starting point for the development of novel drugs.

The versatility of the indazole core is demonstrated by the diverse pharmacological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, antiviral, anticancer, and anti-HIV properties. nih.gov Several indazole-containing drugs have successfully reached the market, validating the therapeutic potential of this scaffold. Notable examples include:

Bendazac: An anti-inflammatory agent. nih.gov

Benzydamine: Used for its anti-inflammatory and analgesic properties.

Granisetron: A 5-HT3 antagonist used as an antiemetic. a2bchem.com

Axitinib, Pazopanib, and Entrectinib: Tyrosine kinase inhibitors used in cancer therapy. a2bchem.com

Niraparib: A PARP inhibitor for the treatment of certain cancers.

The indazole ring can act as a bioisostere for other aromatic systems like indole (B1671886) or phenol, offering advantages in terms of metabolic stability and lipophilicity. Its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases has made it a particularly important scaffold in the design of kinase inhibitors. The ongoing discovery of new biological targets for indazole derivatives continues to solidify its status as a privileged structure in drug discovery.

Rationale for Dedicated Research on Substituted Indazoles, with Specific Emphasis on 5-Chloro-6-nitro-1H-indazole

The proven success of the indazole scaffold has spurred extensive research into its substituted derivatives, as the introduction of various functional groups onto the indazole ring can dramatically modulate its biological activity, selectivity, and physicochemical properties. The strategic placement of substituents allows for the fine-tuning of a molecule's interaction with its biological target, leading to the development of more potent and selective therapeutic agents.

Dedicated research on specific substituted indazoles, such as This compound , is driven by the potential of its unique combination of substituents to impart novel or enhanced biological activities. The chloro and nitro groups are electron-withdrawing, which can significantly alter the electronic distribution within the indazole ring system and influence its binding properties.

The rationale for focusing on This compound and its derivatives includes:

Building Block for Complex Molecules: The chloro and nitro functional groups serve as versatile handles for further chemical modifications. The chloro group can be displaced via nucleophilic substitution, and the nitro group can be reduced to an amine, opening up a wide range of synthetic possibilities to create libraries of novel compounds for biological screening.

Potential as a Lead Compound: Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown potent antileishmanial activity. The core structure itself has been investigated for its potential to inhibit protein kinase B (Akt), a key enzyme in cancer cell proliferation and survival pathways.

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of a focused set of related compounds, such as isomers (e.g., 6-chloro-5-nitro-1H-indazole) and other derivatives, are crucial for establishing clear structure-activity relationships. This knowledge is vital for the rational design of more effective and selective drug candidates.

In essence, This compound represents a promising starting point for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its utility as a versatile synthetic intermediate and a core structure for generating bioactive molecules provides a strong impetus for dedicated research efforts.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| CAS Number | 101421-23-2 |

Direct Synthesis Approaches to the this compound Core

Direct approaches aim to construct the indazole ring system with the desired substituents already in place or in a manner that facilitates their introduction.

Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of indazoles. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For SNAr to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

In the context of this compound synthesis, a common approach involves the intramolecular cyclization of an arylhydrazone. This process begins with the formation of an arylhydrazone from a suitably substituted carbonyl compound, such as an acetophenone or benzaldehyde derivative bearing a fluorine atom at the C2 position and a nitro group at the C5 position. nih.gov The subsequent deprotonation of the hydrazone generates a nucleophile that attacks the carbon bearing the fluorine, leading to ring closure and the formation of the indazole ring system. nih.gov This method has proven efficient for producing 1-aryl-5-nitro-1H-indazoles in good yields. nih.gov

A variation of this approach employs ortho-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated counterparts. beilstein-journals.org Copper-catalyzed intramolecular N-arylation of these o-chlorinated precursors provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org

Table 1: Examples of SNAr Ring Closure in Indazole Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Fluoro-5-nitroacetophenone and various arylhydrazines | K₂CO₃, DMPU, 90 °C | 1-Aryl-3-methyl-5-nitro-1H-indazoles | 73–96 |

| 2-Fluoro-5-nitrobenzaldehyde and various arylhydrazines | K₂CO₃, DMPU, 90 °C | 1-Aryl-5-nitro-1H-indazoles | 63–73 |

| o-Chlorinated arylhydrazones | CuI, Phen, KOH, DMF, 120 °C | N-Phenyl- and N-thiazolyl-1H-indazoles | 10–70 |

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a versatile method for constructing the 1H-indazole skeleton.

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings like indazoles. This approach involves the reaction of a three-atom component with a two-atom component. In the synthesis of indazoles, arynes often serve as the two-atom component, reacting with hydrazones or diazo compounds. nih.govresearchgate.net

The reaction of arynes with N-tosylhydrazones can proceed through two different pathways. One involves the in-situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne. researchgate.net Alternatively, the reaction can proceed through an annulation/elimination process to yield 3-substituted indazoles. nih.govresearchgate.net Similarly, N-aryl/alkylhydrazones can react with arynes via an annulation/oxidation process to form 1,3-disubstituted indazoles. nih.gov These reactions are typically conducted under mild conditions and are compatible with a variety of functional groups. nih.gov

Diazo compounds, in general, react readily with arynes, generated from precursors like o-(trimethylsilyl)aryl triflates, to afford a wide range of substituted indazoles in good to excellent yields. organic-chemistry.org This method is particularly versatile, and when dicarbonyl-containing diazo compounds are used, a subsequent acyl migration can lead to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org

Table 2: [3+2] Cycloaddition Approaches to Indazoles

| Aryne Precursor | 3-Atom Component | Catalyst/Reagent | Product Type |

| o-(Trimethylsilyl)aryl triflates | N-Tosylhydrazones | CsF or KF | 3-Substituted 1H-indazoles |

| o-(Trimethylsilyl)aryl triflates | N-Aryl/alkylhydrazones | CsF or KF | 1,3-Disubstituted 1H-indazoles |

| o-(Trimethylsilyl)aryl triflates | Diazo compounds | CsF or TBAF | N-unsubstituted or N-arylated indazoles |

| o-(Trimethylsilyl)aryl triflates | Sydnones | TBAF | 2H-Indazoles |

Oxidative benzannulation provides another route to the indazole core. A notable example is the palladium-catalyzed synthesis of indazoles from pyrazoles and internal alkynes. acs.orgelsevierpure.com This method involves the reaction of C-H bonds of the pyrazole ring, offering a convergent strategy to construct the indazole skeleton. acs.org The use of a catalytic amount of Pd(OAc)₂ with a stoichiometric oxidant like Cu(OAc)₂·H₂O facilitates the construction of indazoles with various substituents on the benzene ring. acs.org

The cyclization of o-haloaryl N-sulfonylhydrazones is a well-established and convenient method for accessing 1H-indazoles. This reaction is typically catalyzed by copper complexes. For instance, a copper-catalyzed isomerization of the C=N double bond in hydrazones, followed by an efficient intramolecular C-N coupling reaction, provides a novel catalytic approach for the synthesis of 1H-indazoles. researchgate.net

Different copper catalysts can be employed, such as Cu(OAc)₂·H₂O and Cu₂O, to facilitate the intramolecular carbon-nitrogen bond formation. researchgate.netresearchgate.net These methods often tolerate a variety of functional groups and can proceed under relatively mild conditions. researchgate.net

The synthesis of nitroindazoles can be achieved through various specialized routes. One common method involves the diazotization of a substituted aminonitrotoluene. For example, 5-nitroindazole (B105863) can be synthesized from 2-amino-5-nitrotoluene by treating it with sodium nitrite in glacial acetic acid. orgsyn.org The resulting diazonium salt undergoes cyclization to form the indazole ring. orgsyn.org

Another approach involves the reaction of a substituted benzaldehyde with hydrazine hydrate. For instance, 2-fluoro-5-nitrobenzaldehyde reacts with hydrazine hydrate in DMF to produce 5-nitroindazole. chemicalbook.com Additionally, the cyclization of N-nitroso-o-toluidines is a known method for preparing substituted indazoles. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZDOTRWNHJVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560300 | |

| Record name | 5-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-23-2 | |

| Record name | 5-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Nitro 1h Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The reactivity of the aromatic carbocyclic ring of 5-Chloro-6-nitro-1H-indazole towards substitution is profoundly affected by the attached chloro and nitro groups.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the indazole ring is strongly deactivated towards electrophilic aromatic substitution. msu.edu This deactivation is a cumulative effect of both the chloro and the nitro substituents, which are potent electron-withdrawing groups. msu.edu These groups reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edu Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are consequently difficult to achieve on this scaffold. msu.edumasterorganicchemistry.com The nitro group, in particular, decreases the ring's reactivity by a significant margin. msu.edu

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the indazole ring is activated for nucleophilic aromatic substitution (SNAr). This activation is primarily due to the presence of the strong electron-withdrawing nitro group at the C6 position, which is para to the chloro-substituted C5 position. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the chloride leaving group. nih.gov This pathway allows for the introduction of various nucleophiles at the C5 position, a common strategy in the synthesis of substituted indazole derivatives. nih.govresearchgate.net The general mechanism involves the attack of a nucleophile on the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

Reactivity of the Nitrogen-Bound Hydrogen (N-H)

The hydrogen atom attached to the nitrogen at the N1 position of the pyrazole (B372694) ring is acidic and represents a primary site of reactivity. This proton can be readily removed by a base to form an indazolide anion, which then acts as a potent nucleophile. This reactivity is commonly exploited for the functionalization of the indazole core through N-alkylation or N-acylation reactions.

For instance, analogous compounds like 6-nitro-1H-indazole readily react with electrophiles such as 1-bromo-2-chloroethane at room temperature, leading to the formation of the corresponding N1-alkylated product. scielo.br Similarly, the reaction of nitro-substituted indazoles with formaldehyde in acidic media yields (1H-indazol-1-yl)methanol derivatives, demonstrating the nucleophilic character of the N1 position. nih.govacs.org These reactions almost exclusively yield the N1-substituted isomer, a preference driven by the greater thermodynamic stability of the 1H-tautomer. nih.govacs.org

| Indazole Substrate (Analogue) | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-nitro-1H-indazole | 1-bromo-2-chloroethane | N-Alkylation | 1-(2-chloroethyl)-6-nitro-1H-indazole | scielo.br |

| 3-chloro-6-nitro-1H-indazole | Allyl bromide | N-Alkylation | 1-Allyl-3-chloro-6-nitro-1H-indazole | nih.gov |

| 6-nitro-1H-indazole | Formaldehyde / aq. HCl | N-Hydroxymethylation | (6-nitro-1H-indazol-1-yl)methanol | nih.govacs.org |

Transformations of the Nitro Group on the Indazole Scaffold

The nitro group at the C6 position is a versatile functional group that can undergo several chemical transformations, the most significant of which is its reduction to an amino group. This reaction is a cornerstone in the synthesis of many biologically active molecules as it introduces a key nucleophilic and basic site onto the indazole scaffold.

The conversion of the 6-nitro group to a 6-amino group can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid). This transformation is analogous to the well-established reduction of nitrobenzene to aniline. youtube.com The resulting 6-amino-5-chloro-1H-indazole can then serve as a precursor for further derivatization, such as diazotization or acylation reactions.

Annular Tautomerism (1H-Indazole vs. 2H-Indazole) and its Chemical Implications

Indazole and its derivatives exhibit annular tautomerism, a phenomenon where the proton on the pyrazole ring can migrate between the N1 and N2 nitrogen atoms. researchgate.net This results in an equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole.

For the parent indazole molecule, theoretical calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Studies on nitro-substituted indazoles have confirmed that the 1H form remains the more thermodynamically stable isomer. nih.govacs.org

Mechanistic Investigations of Derivatization Reactions

The mechanisms of derivatization reactions involving nitro-indazoles have been explored through both experimental and computational methods.

N-Substitution Mechanism: The mechanism for the reaction of NH-indazoles with formaldehyde in aqueous acid has been studied in detail using NMR spectroscopy and theoretical calculations at the B3LYP/6-311++G(d,p) level. nih.govacs.org These investigations confirmed that the reaction proceeds via the more stable 1H-tautomer to form N1-hydroxymethyl derivatives. Computational analysis indicated that the 1-substituted isomer is significantly more stable (by ~20 kJ·mol⁻¹) than the corresponding 2-substituted isomer, explaining the observed regioselectivity. acs.org

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The mechanism for the substitution of the C5-chloro group follows the classical SNAr pathway. This is a two-step process:

Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C5 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C6-nitro group, which provides significant stabilization.

Elimination of the Leaving Group: In the second, typically faster step, the chloride ion is expelled from the complex, and the aromaticity of the indazole ring is restored, yielding the final substituted product.

This mechanistic pathway is well-established for aromatic systems bearing electron-withdrawing groups, which are essential for stabilizing the negatively charged intermediate. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Nitro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives, providing detailed information about the molecular framework, substitution patterns, and the subtle differences between isomers. oxinst.com

One-dimensional NMR experiments involving multiple nuclei are fundamental for the initial structural assignment of 5-Chloro-6-nitro-1H-indazole.

¹H NMR: The proton NMR spectrum provides information on the number and environment of protons in the molecule. For the indazole core, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents. The proton at position 7 (H-7) typically appears at a lower field (higher ppm) due to the deshielding effect of the adjacent nitro group, while the proton at position 4 (H-4) is deshielded by the chloro group. The proton at position 3 (H-3) is also a key indicator of the indazole ring system.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbons directly attached to the electron-withdrawing nitro (C-6) and chloro (C-5) groups are significantly shifted downfield. ¹³C NMR is particularly powerful for distinguishing between N-1 and N-2 substituted isomers, as the chemical shifts of the ring carbons, especially C3 and C7a, are highly sensitive to the position of substitution. nih.govnih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals, is an effective tool for probing the electronic structure at the nitrogen centers and for differentiating between isomers. nih.govresearchgate.net The chemical shifts of the N1 and N2 atoms are markedly different, providing a clear distinction between the 1H and 2H tautomeric forms or N1/N2-alkylation regioisomers. nih.gov For instance, in N-substituted indazoles, the ¹⁵N chemical shifts of N1 and N2 can differ significantly, making it a definitive method for structural assignment. nih.gov

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-3 | ~8.1 | Often a singlet or a narrow doublet. |

| ¹H | H-4 | ~7.8 | Influenced by substituent at C-5. |

| ¹H | H-7 | ~8.6 | Downfield shift due to adjacent C-6 nitro group. |

| ¹H | N-H | >13.0 | Broad signal, highly dependent on solvent and concentration. chemicalbook.com |

| ¹³C | C-3 | ~135 (N1-sub) / ~123 (N2-sub) | Key indicator for N-substitution position. nih.gov |

| ¹³C | C-5 | >125 | Carbon bearing the chloro substituent. |

| ¹³C | C-6 | >140 | Carbon bearing the nitro substituent. |

| ¹³C | C-7a | ~140 | Bridgehead carbon, sensitive to substitution. |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule. tmc.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of neighboring protons. In the indazole ring, COSY correlations can establish the connectivity between H-4 and H-3 (if coupling exists) and trace the spin systems of any alkyl or aryl substituents. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is crucial for the unambiguous assignment of carbon signals based on the already assigned proton signals. tmc.edunih.gov

The indazole ring system can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more stable. nih.govresearchgate.net When the indazole is unsubstituted at the nitrogen, NMR can be used to study this equilibrium. Upon substitution, two distinct regioisomers (N1 and N2) can be formed, and their differentiation is a common challenge.

NMR spectroscopy provides reliable methods to distinguish these isomers. nih.govresearchgate.net

¹³C NMR: As noted previously, the chemical shift of C3 is a key diagnostic marker. It resonates at a significantly lower field in N1-substituted indazoles compared to N2-substituted isomers. nih.govnih.gov

¹H-¹⁵N HMBC: This technique provides a direct and unambiguous method to determine the site of alkylation or substitution. A correlation from the protons of the N-substituent to either N1 or N2 provides definitive proof of the isomer's identity. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): For N-substituted derivatives, NOESY can show through-space proximity between the protons of the substituent and the protons on the indazole ring. For example, in an N1-substituted indazole, an NOE may be observed between the substituent's protons and the H-7 proton, which would be absent in the N2-isomer. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. wiley-vch.de This allows for the determination of the elemental formula (C₇H₄ClN₃O₂) with high confidence, confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the protonated molecule ([M+H]⁺). The fragmentation pattern provides a structural fingerprint. For nitroaromatic compounds, characteristic fragmentation pathways involve the nitro group. nih.gov

Loss of NO₂: A neutral loss of 46 Da corresponding to the elimination of a nitrogen dioxide radical (•NO₂) is a common fragmentation.

Loss of HNO₂: A neutral loss of 47 Da corresponding to the elimination of nitrous acid (HNO₂) is frequently observed, especially in compounds with available protons. nih.govresearchgate.net

Loss of NO and CO: Subsequent fragmentation can involve the loss of a nitric oxide radical (•NO) followed by the loss of carbon monoxide (CO).

Loss of Chlorine: Fragmentation involving the cleavage of the C-Cl bond can also occur.

| Ion/Fragment | Formula | m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₅ClN₃O₂⁺ | 198.0065 | Protonated molecular ion. |

| [M-NO₂+H]⁺ | C₇H₅ClN₂⁺ | 152.0163 | Loss of nitro group (NO₂). |

| [M-HNO₂]⁺ | C₇H₃ClN₂⁺ | 150.0006 | Loss of nitrous acid. |

| [M-Cl]⁺ | C₇H₄N₃O₂⁺ | 162.0298 | Loss of chlorine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is dominated by characteristic absorptions from the nitro group and the indazole ring system.

N-H Stretch: A broad absorption band is expected in the range of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. orgchemboulder.com

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

NO₂ Stretch: The most diagnostic peaks in the spectrum are from the nitro group. Two very strong absorption bands are expected: one for the asymmetric stretch (typically 1500-1560 cm⁻¹) and one for the symmetric stretch (typically 1335-1385 cm⁻¹). spectroscopyonline.com The presence of these two intense bands is strong evidence for the nitro functionality.

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system. rsc.org

C-Cl Stretch: A band in the lower frequency region, typically between 700-850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3200-3500 | N-H Stretch | Indazole N-H | Medium, Broad |

| 3000-3100 | C-H Stretch | Aromatic C-H | Medium-Weak |

| 1500-1560 | Asymmetric NO₂ Stretch | Nitro (NO₂) | Very Strong |

| 1335-1385 | Symmetric NO₂ Stretch | Nitro (NO₂) | Very Strong |

| 1450-1620 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring | Medium-Strong |

| 700-850 | C-Cl Stretch | Aryl Chloride | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound is not widely reported, analysis of closely related derivatives such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole provides significant insight into the expected molecular architecture. iucr.orgresearchgate.net

Molecular Geometry: The indazole ring system is expected to be essentially planar. iucr.orgnih.gov The chloro and nitro substituents lie nearly coplanar with the ring, with a small dihedral angle between the plane of the nitro group and the plane of the indazole ring. iucr.org

Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by a combination of intermolecular forces. In derivatives, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic protons are commonly observed. iucr.orgresearchgate.net Additionally, slipped π-stacking interactions between the planar indazole rings of adjacent molecules are a significant feature of the crystal packing. researchgate.net Weak C-H···Cl interactions may also contribute to the stability of the crystal lattice. researchgate.net These interactions collectively build the three-dimensional supramolecular architecture.

Analysis of Molecular Conformation and Planarity

The structural integrity of indazole derivatives is fundamentally defined by the conformation and planarity of their bicyclic core. X-ray crystallography studies on various derivatives of chloro-nitro-1H-indazole reveal that the fused five- and six-membered ring system is predominantly planar.

For instance, in the derivative 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar, with the most significant deviation from the mean plane being a mere 0.007 (2) Å. nih.govresearchgate.net The chlorine atom and the nitro group attached to this planar core are nearly coplanar. nih.gov Similarly, the molecular structure of 3-chloro-1-ethyl-6-nitro-1H-indazole is largely planar, with a root-mean-square deviation of 0.008 Å for the indazole ring. iucr.org In this case, the dihedral angle between the indazole ring system and the nitro group is a small 2.8 (3)°. iucr.org

| Compound | Key Planarity Feature | Value | Reference |

|---|---|---|---|

| 3-Chloro-1-methyl-5-nitro-1H-indazole | Maximum deviation from mean plane of indazole system | 0.007 (2) Å | nih.govresearchgate.net |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | RMS deviation of indazole ring | 0.008 Å | iucr.org |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | Dihedral angle between indazole ring and nitro group | 2.8 (3)° | iucr.org |

| Nitro-indazole methanol derivatives | Mean coplanarity deviation of nitro group from benzene (B151609) ring | 2.0° | acs.org |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-Cl...π Interactions)

The crystal packing and supramolecular architecture of this compound and its derivatives are governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and halogen interactions, are crucial in determining the solid-state properties of these compounds.

In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, classical hydrogen bonds are notably absent. nih.govresearchgate.net Instead, the molecules form dimers organized around a symmetry center, facilitated by a close contact of 3.066 (2) Å between an oxygen atom of the nitro group and the chlorine atom of an adjacent molecule. nih.gov This distance is shorter than the sum of their van der Waals radii, indicating a significant interaction.

Conversely, derivatives with different substituents exhibit distinct interaction patterns. The crystal packing of 3-chloro-1-ethyl-6-nitro-1H-indazole involves weak C—H···O interactions that link molecules into zigzag chains. iucr.org Furthermore, this structure is consolidated by weak π-π stacking interactions, with centroid-centroid separations between the aromatic rings measured at 3.6809 (10) Å and 3.7393 (11) Å. iucr.org

In another derivative, C9H6ClN3O3, the crystal packing is characterized by stacks of molecules extending along the b-axis. researchgate.net This arrangement is a result of a combination of offset π–π stacking between the indazole units and C—Cl⋯π(ring) interactions involving the six-membered rings. researchgate.net These stacks are further interconnected by C—H⋯O and C—H⋯N hydrogen bonds, forming a more complex three-dimensional network. researchgate.net In the case of (1H-indazol-1-yl)methanol derivatives of nitro-indazoles, the molecules form dimers through distinct intermolecular O–H···N hydrogen bonds. acs.orgnih.gov

| Compound | Interaction Type | Key Geometric Parameter | Reference |

|---|---|---|---|

| 3-Chloro-1-methyl-5-nitro-1H-indazole | Cl···O short contact | Distance: 3.066 (2) Å | nih.gov |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | π-π stacking | Centroid-centroid separations: 3.6809 (10) Å and 3.7393 (11) Å | iucr.org |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | C—H···O hydrogen bonds | Forms zigzag chains | iucr.org |

| C9H6ClN3O3 | Offset π–π stacking | Forms stacks of molecules | researchgate.net |

| C9H6ClN3O3 | C—Cl⋯π(ring) interactions | Contributes to slab formation | researchgate.net |

| (1H-indazol-1-yl)methanol derivatives | O—H···N hydrogen bonds | Forms dimers | acs.orgnih.gov |

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 6 Nitro 1h Indazole Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological systems. These methods allow for the prediction of various molecular attributes from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying complex organic molecules like 5-Chloro-6-nitro-1H-indazole derivatives. DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p), provide detailed information on the molecule's geometry, electronic distribution, and orbital energies. researchgate.net

Furthermore, DFT is employed to calculate various global reactivity descriptors that quantify chemical behavior. These descriptors provide a quantitative basis for predicting how a molecule will interact in a chemical reaction. researchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. mdpi.com These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound derivatives, MEP maps can pinpoint sites likely to engage in hydrogen bonding or other electrostatic interactions within a biological target's active site. mdpi.com

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability. researchgate.net |

| Electronegativity (χ) | Power to attract electrons | Predicts the direction of charge transfer. researchgate.net |

| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies electrophilic nature. researchgate.net |

Computational methods are also highly effective in predicting spectroscopic properties, which serves as a powerful tool for structure verification and characterization. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)), is widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov

This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. Since these calculations provide absolute shielding values in the gas phase, empirical equations are often used to convert them into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS) for comparison with experimental data obtained in solution. nih.gov Studies on nitro-1H-indazole derivatives have demonstrated that this methodology provides a sound basis for experimental observations and can reliably confirm the assignment of ¹H and ¹³C NMR spectra. nih.gov The accuracy of these predictions is crucial, especially for distinguishing between isomers or identifying specific substitution patterns on the indazole ring, where the presence and position of the nitro group significantly influence the chemical shifts of the aromatic protons and carbons. nih.gov

| Computational Method | Parameter Predicted | Application |

|---|---|---|

| GIAO/DFT | 1H Chemical Shifts (δ) | Structural verification and isomer identification. nih.gov |

| GIAO/DFT | 13C Chemical Shifts (δ) | Confirms carbon skeleton and substitution patterns. nih.gov |

| GIAO/DFT | Spin-Spin Coupling Constants (J) | Provides information on connectivity and stereochemistry. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in virtual screening and understanding the structural basis of ligand-target recognition.

For derivatives of this compound, molecular docking simulations have been successfully used to predict how they interact with specific biological targets. A notable example is the study of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents targeting the enzyme Leishmania infantum trypanothione (B104310) reductase (TryR). In these studies, the three-dimensional structures of the ligands are computationally fitted into the active site of the enzyme.

The primary outputs of docking are the binding poses and a scoring function that estimates the binding affinity, often expressed as binding energy (kcal/mol). A lower binding energy suggests a more favorable and stable interaction. For instance, docking studies of various 3-chloro-6-nitro-1H-indazole derivatives against TryR revealed that compounds containing a triazole moiety were more effective inhibitors than those with isoxazoline (B3343090) or isoxazole (B147169) rings, a finding that correlated well with their experimentally determined biological activity. The simulations predicted specific binding energies for the most active compounds, providing a quantitative measure of their potential efficacy.

Beyond predicting binding affinity, molecular docking provides a detailed atomic-level view of the interactions between the ligand and the amino acid residues within the target's binding pocket. This information is crucial for understanding the mechanism of inhibition and for guiding further structural modifications to enhance potency.

In the case of 3-chloro-6-nitro-1H-indazole derivatives binding to TryR, docking analyses identified the specific residues involved in forming key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and other electrostatic contacts. For example, analysis of the docked complexes showed that the higher activity of a derivative with a 4-chlorophenyl substituent was due to an additional stabilizing interaction with the carbonyl group of an Alanine residue (ALA159) at a distance of 3.16 Å. Such detailed insights allow researchers to understand the structure-activity relationship (SAR) and to rationally design new derivatives with improved binding characteristics.

| Derivative Core | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole-isoxazole | Trypanothione Reductase (TryR) | -9.1 | ALA159, TYR198, GLY199 |

| 3-chloro-6-nitro-1H-indazole-triazole | Trypanothione Reductase (TryR) | -9.5 | TYR198, GLY199, SER200 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding energy calculations, providing a more realistic representation of the physiological environment.

Following the initial docking of 3-chloro-6-nitro-1H-indazole derivatives into the TryR active site, the most promising ligand-protein complexes were subjected to MD simulations. These simulations place the complex in a solvated, periodic boundary box to mimic cellular conditions and track the atomic trajectories over a set period (e.g., nanoseconds). The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over time indicates that the ligand remains securely bound in its predicted pose.

To further refine the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to the snapshots from the MD trajectory. The MM/GBSA approach calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. For a potent triazole derivative of 3-chloro-6-nitro-1H-indazole, the MM/GBSA calculation yielded a very low net binding energy of -40.02 kcal/mol, confirming a highly stable and favorable interaction with the TryR enzyme. This calculation also revealed that the binding was driven primarily by van der Waals and electrostatic energies, providing a deeper thermodynamic understanding of the interaction. The strong agreement between docking scores, MD simulation stability, and MM/GBSA energies with experimental activity validates the computational models and confirms the potential of these derivatives as effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby prioritizing synthetic efforts.

For indazole derivatives, both 2D and 3D QSAR models have been developed to elucidate the structural requirements for various biological activities. These models are built using a "training set" of molecules with known activities to establish the correlation, which is then validated using an external "test set" of compounds. nih.gov

2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties, electronic properties, and topological indices. For nitroaromatic compounds, descriptors related to hydrophobicity, molecular volume, and ionization constants have been shown to correlate with biological activity. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to generate 2D-QSAR models, creating an equation that links these descriptors to the observed activity. researchgate.net

3D-QSAR: These models consider the three-dimensional conformation of the molecules and how they interact with a biological target. Techniques like Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) are employed. science.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the aligned molecules. The resulting models can provide a more intuitive and visually interpretable understanding of the structure-activity relationship. For a series of 5-nitroindazole (B105863) derivatives, a 3D-QSAR study highlighted the importance of the relative negative charge, indicating that substituents with higher negative charge values could enhance binding affinity. science.govresearchgate.net

The table below summarizes typical descriptors used in QSAR models for indazole-like compounds.

| Model Type | Descriptor Category | Examples of Descriptors | Significance |

| 2D-QSAR | Physicochemical | SlogP (Log of the octanol/water partition coefficient) | Relates to the hydrophobicity and membrane permeability of the molecule. |

| Topological | JGI4 (Topological charge index) | Encodes information about the molecule's size, shape, and branching. | |

| Electronic | maxHBa (Maximum number of hydrogen bond acceptors) | Indicates the potential for hydrogen bonding interactions with the target. | |

| 3D-QSAR | Steric Fields | CoMFA Steric Fields | Identifies regions where bulky groups increase or decrease activity. |

| Electrostatic Fields | CoMFA Electrostatic Fields | Maps regions where positive or negative charges are favorable for activity. | |

| Molecular Shape | MSA (Molecular Shape Analysis) | Correlates the overall shape of the molecule with its biological function. |

This table is generated based on common practices in QSAR studies for heterocyclic compounds.

A key output of 3D-QSAR studies is the generation of contour maps, which visually represent the steric and electrostatic field effects on biological activity. nih.gov These maps provide a structural framework that is invaluable for designing new, more potent inhibitors. nih.govresearchgate.net

Steric Contour Maps: These maps highlight regions in 3D space where bulky substituents are either favorable (typically colored green) or unfavorable (typically colored yellow) for activity. For a this compound derivative, a steric map might indicate that a larger substituent at a specific position on the indazole ring could enhance binding by occupying a hydrophobic pocket in the target protein, while a bulky group at another position might cause a steric clash, reducing activity.

Electrostatic Contour Maps: These maps identify areas where positive or negative electrostatic potential is beneficial for activity. Regions favoring positive charge are often colored blue, while those favoring negative charge are colored red. For the this compound core, the electron-withdrawing nature of the chloro and nitro groups creates a specific electrostatic profile. An electrostatic map could reveal that placing a hydrogen bond donor (positively polarized) or acceptor (negatively polarized) group at a certain position would lead to a more favorable interaction with the target's active site. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. f1000research.com In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early assessment of a compound's drug-likeness, helping to identify and filter out molecules that are likely to fail later in the drug development process. pensoft.net For nitroaromatic compounds like this compound, various computational models can predict key ADME parameters. mdpi.com

These predictions are typically based on a compound's structure and physicochemical properties. Numerous software tools and web servers are available to calculate these parameters. pensoft.net

Key predicted ADME properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well a compound will be absorbed from the gut into the bloodstream. Water solubility is another critical factor for absorption. pensoft.net

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a compound will be distributed throughout the body. High plasma protein binding can limit the amount of free drug available to act on the target, while BBB penetration is crucial for drugs targeting the central nervous system. pensoft.net

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. pensoft.netnih.gov Predicting inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is important for assessing the potential for drug-drug interactions. pensoft.net

Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.

Toxicity: Early toxicity assessment, or ADMET (T for toxicity), can predict potential issues like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov

The following table shows a hypothetical in silico ADME profile for a derivative of this compound, illustrating the type of data generated in such studies.

| ADME Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility | Moderately Soluble | Sufficient solubility for potential oral absorption. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-gp Substrate | Yes | May be subject to efflux from cells, potentially reducing efficacy. |

| Metabolism | ||

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of interactions related to this metabolic pathway. |

| Excretion | ||

| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |

This table is a representative example and does not correspond to experimentally verified data for this compound.

Biological Activity Studies of 5 Chloro 6 Nitro 1h Indazole and Its Derivatives in Vitro and Mechanistic Focus

General Biological Relevance of Indazole Derivatives in Drug Discovery

The indazole ring system, a bicyclic structure composed of fused benzene (B151609) and pyrazole (B372694) rings, is a prominent scaffold in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives. semanticscholar.orgnih.gov While naturally occurring indazole compounds are rare, synthetic derivatives have demonstrated a wide array of pharmacological properties, establishing them as "privileged structures" in drug discovery. researchgate.net These properties include anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV activities. semanticscholar.org

The versatility of the indazole nucleus allows for substitutions at various positions, leading to a broad range of functionalized molecules with distinct therapeutic applications. semanticscholar.org This structural adaptability is evident in several clinically approved drugs. For instance, Pazopanib is a multi-tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for treating certain types of cancer. semanticscholar.orgrsc.org Other examples include Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea. nih.govresearchgate.net The proven success of these drugs underscores the importance of the indazole scaffold in developing novel therapeutic agents for a wide spectrum of diseases, particularly in oncology. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of 5-Chloro-6-nitro-1H-indazole Analogues

The biological activity of indazole derivatives is highly dependent on the nature and position of substituent groups on the bicyclic core. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds. For analogues of this compound, the interplay between the electron-withdrawing nitro group, the halogen atom, and other substitutions dictates the molecule's therapeutic potential.

The introduction of various substituent groups onto the indazole scaffold profoundly influences biological potency. Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown that the inhibitory efficacy against Leishmania species changes significantly when different heterocyclic rings are attached. nih.gov For example, derivatives containing a triazole ring proved more efficient as inhibitors than those containing an oxazoline ring, which in turn were more effective than those with an oxazole moiety. nih.gov This suggests that the nature of the appended heterocyclic system plays a critical role in the compound's interaction with its biological target.

Furthermore, research on 5-nitroindazole (B105863) derivatives has demonstrated that N-alkylation with chains containing a terminal dialkylamino group can confer significant biological activity. A series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles yielded several compounds with remarkable trichomonacidal activity against Trichomonas vaginalis and others with interesting antichagasic activity. These findings highlight that modifications at both the N-1 and C-3 positions, with substituents varying in length, polarity, and steric bulk, are key determinants of antiparasitic potency.

The specific placement of chloro and nitro groups on the indazole ring is a critical factor governing biological activity. The electron-withdrawing nature of these groups can significantly modulate the electronic properties of the entire molecule, affecting its ability to interact with target enzymes or receptors.

The positional effect of the nitro group is clearly illustrated in studies of nitric oxide synthase (NOS) inhibition. A comparison of nitroindazoles revealed a graded increase in inhibitory potency based on the position of the nitro group. Specifically, 7-nitroindazole was found to be a more potent inhibitor of NOS than 6-nitroindazole, which was, in turn, more potent than 5-nitroindazole. This demonstrates that moving the nitro group to different positions on the benzene ring portion of the scaffold directly impacts the compound's inhibitory power against this specific enzyme target. Similarly, the position of a chloro substituent has been shown to be a determining factor in the biological activity of related heterocyclic compounds.

Substitutions at both the nitrogen and carbon atoms of the indazole ring are fundamental to biological efficacy. The indazole nucleus has two nitrogen atoms (N-1 and N-2), and the pattern of substitution on these atoms can lead to different regioisomers with distinct biological profiles. For example, in a series of indazol-3-carboxylic acid derivatives developed as antispermatogenic agents, the presence of substituted benzyl groups at the N-1 position was found to be essential for the specific activity. researchgate.net The corresponding 2-benzyl isomer showed no activity, highlighting the critical importance of the N-substitution position. researchgate.net

Substitution on the carbon atoms of the indazole core is equally important. The C-3 position is a common site for modification, and a large number of biologically active indazoles are substituted at this position. researchgate.net In one study focused on developing new anti-cancer agents, researchers synthesized a series of compounds where a hydrophobic group was linked to the C-3 position and a hydrophilic group was introduced at the C-6 position. rsc.org This strategy of exchanging groups at the C-3 and C-6 positions was successful in retaining potent anti-cancer activities, indicating that the specific arrangement and properties of substituents at these carbon positions are key to biological function. rsc.org

Mechanistic Investigations of Biological Activity (In Vitro and Cell-Based Assays)

Mechanistic studies, primarily through in vitro and cell-based assays, have been essential in elucidating how indazole derivatives exert their biological effects. A predominant mechanism of action for many of these compounds is the inhibition of specific enzymes that are critical for disease pathology.

Kinases Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. semanticscholar.orgrsc.org For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones exhibited potent inhibitory activity against the protein kinase B/Akt1. Further investigation in a prostate cancer cell line (PC-3) suggested that these compounds might have a dual inhibitory effect, impacting both the activity and the phosphorylation of Akt1. Other indazole-based compounds have been developed as inhibitors of Fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR) kinases. semanticscholar.org

Nitric Oxide Synthases (NOS) Certain nitro-substituted indazoles are well-characterized inhibitors of nitric oxide synthase (NOS) isoforms, enzymes that produce nitric oxide. Both the constitutive (Ca2+-calmodulin-dependent) NOS from bovine brain and the inducible NOS from murine macrophages are inhibited by these compounds. The inhibition is reversible, and the potency is highly dependent on the position of the nitro group, as shown in the table below. For 7-nitroindazole, the most potent of the series, the mechanism of inhibition was found to be competitive with respect to the (6R)-5,6,7,8-tetrahydrobiopterin cofactor but noncompetitive versus the arginine substrate in the inducible isoform. These inhibitors are believed to exert their action by interacting with the heme-iron of the enzyme, thereby preventing oxygen from binding.

| Compound | Constitutive NOS (Bovine Brain) IC50 (µM) | Inducible NOS (Murine Macrophage) IC50 (µM) |

|---|---|---|

| Indazole | 2300 | 470 |

| 5-Nitroindazole | 1150 | 240 |

| 6-Nitroindazole | 40 | 56 |

| 7-Nitroindazole | 2.5 | 20 |

Indoleamine 2,3-dioxygenase (IDO1) The indazole structure has emerged as a novel and key pharmacophore with potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). semanticscholar.org IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan degradation and is a significant target in cancer immunotherapy. The indazole scaffold is thought to act as a high-affinity, heme-binding moiety. SAR analyses have indicated that the interactions of the 1H-indazole motif with the ferrous ion of the heme group are crucial for inhibitory activity. semanticscholar.org Furthermore, the nature of substituent groups at the C-4 and C-6 positions of the indazole scaffold plays a critical role in modulating IDO1 inhibition. semanticscholar.org

Glutamate Racemase Indazole derivatives have also been identified as novel inhibitors of bacterial glutamate racemase. This enzyme is a key component in the synthesis of peptidoglycan, an essential part of the bacterial cell wall, and is absent in mammals, making it an attractive target for new antibacterial drugs. semanticscholar.orgnih.gov Through screening and subsequent derivatization, indazole compounds were developed that showed potent inhibition of glutamate racemase from Mycobacterium tuberculosis. The most promising compounds in one study exhibited IC50 values of 6.32 µM and 6.11 µM, demonstrating the potential of the indazole scaffold for the development of new antitubercular agents targeting cell wall synthesis. semanticscholar.orgnih.gov

Modulation of Cellular Pathways (e.g., TRAIL-induced apoptosis, HIF-1α pathway)

Derivatives of the indazole scaffold have been investigated for their ability to modulate critical cellular signaling pathways involved in cancer progression. One such pathway is the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis pathway. TRAIL is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. nih.govnih.gov Research has focused on identifying small molecules that can sensitize cancer cells to TRAIL-induced apoptosis.

In this context, novel indazole-based compounds have been identified as enhancers of TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.govnih.gov While the specific compound this compound was not directly evaluated in these studies, a closely related compound, 5-nitro-1H-indazole, was utilized as a starting material in the synthesis of a lead compound, TRT-0173. nih.gov This suggests that the nitroindazole core is a viable scaffold for developing TRAIL sensitizers. The mechanism of action for these indazole derivatives involves the inhibition of the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TOR signaling pathway regulator-like (TIPRL) proteins. This inhibition leads to the subsequent phosphorylation of MKK7 and c-Jun N-terminal kinase (JNK), ultimately promoting TRAIL-induced apoptosis. nih.gov Fluorescence-activated cell sorting (FACS) analysis has confirmed that co-treatment of cancer cells with these indazole-based compounds and TRAIL significantly increases the sub-G1 population, which is indicative of apoptosis. nih.gov

Another cellular pathway of significant interest in cancer therapy is the hypoxia-inducible factor-1α (HIF-1α) pathway. The HIF-1α transcription factor is a master regulator of the cellular response to hypoxia and plays a crucial role in tumor survival and angiogenesis. While direct studies on the effect of this compound on the HIF-1α pathway are limited, the broader class of indazole derivatives is being explored for the development of inhibitors targeting various components of this and related pathways.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular, Antileishmanial, Antiprotozoal)

The indazole scaffold, particularly when substituted with nitro and chloro groups, is a recurring motif in compounds with a broad spectrum of antimicrobial activities. The mechanisms of action, while not always fully elucidated for each specific derivative, are believed to involve the disruption of essential cellular processes in microorganisms.

Antiprotozoal and Antileishmanial Activity:

Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity. nih.govnih.gov An in vitro study evaluating a series of these compounds against different Leishmania species demonstrated significant inhibitory potency. The mechanism of this activity is proposed to be the inhibition of a crucial parasite enzyme, trypanothione (B104310) reductase (TryR). nih.gov Molecular docking studies have indicated that these derivatives can bind with high stability to the active site of Leishmania TryR, engaging in both hydrophobic and hydrophilic interactions. nih.gov This inhibition disrupts the parasite's redox balance, leading to cell death. The evaluation of antileishmanial activity is often carried out using the MTT assay to determine the growth inhibition of the parasite. nih.govnih.gov

Furthermore, other indazole derivatives have demonstrated activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com For some of these derivatives, the potency has been found to be significantly higher than the standard drug, metronidazole. mdpi.com

Antifungal and Antibacterial Activity:

Indazole derivatives have also been reported to possess antifungal and antibacterial properties. mdpi.com Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The precise mechanisms for their antifungal action are still under investigation. mdpi.com The structural similarities of indazoles to essential biomolecules like purines may contribute to their ability to interfere with microbial cellular machinery. researchgate.net

With respect to antibacterial activity, the mechanisms can be varied. For some heterocyclic compounds, including those with structural similarities to indazoles, the mode of action can involve the inhibition of essential enzymes like dihydrofolate reductase. nih.gov Other proposed mechanisms for antimicrobial agents include the disruption of cell membrane integrity and the inhibition of nucleic acid and protein synthesis.

Antitubercular Activity:

The potential of indazole derivatives as antitubercular agents has also been explored. Studies on certain cyclohexenone and indazole derivatives have shown activity against Mycobacterium tuberculosis. researchgate.net While the specific mechanisms for these compounds were not detailed, the general mechanisms of antitubercular drugs can include inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.

Anti-inflammatory Activity Mechanisms

Indazole and its derivatives have demonstrated significant anti-inflammatory properties, with research pointing to several underlying mechanisms of action. nih.govmdpi.comresearchgate.net Studies have shown that these compounds can effectively inhibit key mediators of the inflammatory response.

One of the primary mechanisms implicated in the anti-inflammatory effect of indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.govmdpi.com COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. In vitro assays have confirmed that indazole derivatives can inhibit COX-2 in a concentration-dependent manner. For instance, in one study, various indazoles exhibited 68% to 78% inhibition of COX-2 at a concentration of 50 μM. nih.gov

In addition to COX-2 inhibition, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov These cytokines play a central role in orchestrating the inflammatory cascade. The ability of indazole compounds to reduce the levels of these cytokines further contributes to their anti-inflammatory profile.

Furthermore, the anti-inflammatory activity of indazoles has been linked to their free radical scavenging properties. nih.gov Reactive oxygen species (ROS) are known to contribute to tissue damage during inflammation. Indazole derivatives have been shown to exhibit antioxidant activity by scavenging these free radicals, thereby mitigating oxidative stress associated with inflammation. nih.gov

Some studies also suggest that the anti-inflammatory effects of certain imidazole derivatives, which share structural similarities with indazoles, may be mediated through the inhibition of the p38 MAP kinase pathway. acs.org This pathway is another important signaling cascade involved in the production of inflammatory cytokines.

The anti-inflammatory potential of indazole derivatives is often initially assessed using in vitro methods such as the inhibition of egg albumin denaturation, which serves as a model for protein denaturation seen in inflammatory processes. acs.org

Anticancer Activity Mechanisms (In Vitro Cytotoxicity, Antiproliferative Activity, Apoptosis Induction)

Derivatives of this compound and related indazole compounds have shown significant potential as anticancer agents through various mechanisms, primarily evaluated through in vitro studies. These mechanisms include cytotoxicity against various cancer cell lines, inhibition of cell proliferation, and the induction of apoptosis.

In Vitro Cytotoxicity and Antiproliferative Activity:

Numerous studies have demonstrated the cytotoxic effects of indazole derivatives on a range of human cancer cell lines. For example, novel curcumin-indazole analogs have been tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells, showing varying degrees of cytotoxicity. japsonline.com One particular analog exhibited an IC50 value of 27.20 µM against WiDr cells. japsonline.com Similarly, N-alkyl-nitroimidazole compounds have shown sensitivity in human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com A benzimidazole derivative, se-182, exhibited potent cytotoxic effects against lung carcinoma (A549) and liver carcinoma (HepG2) cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively.

The antiproliferative activity of these compounds is a key aspect of their anticancer potential. By inhibiting the growth and division of cancer cells, these derivatives can help to control tumor progression. The IC50 values obtained from these in vitro studies are crucial for comparing the potency of different derivatives and for guiding further drug development.

Apoptosis Induction:

A significant mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Aberrations in apoptotic pathways are a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov Several indazole-based compounds have been shown to act as apoptosis-inducing agents.

For instance, certain 5-chloro-indole-2-carboxamides, which share a similar chloro-substituted aromatic scaffold, have been found to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov In the Panc-1 human pancreatic cancer cell line, these compounds increased caspase-3 levels by approximately eight-fold compared to untreated cells. nih.gov This activation of caspases leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

Furthermore, as mentioned in section 6.3.2, some indazole derivatives can enhance TRAIL-induced apoptosis, providing another avenue for inducing cell death in cancer cells that may be resistant to other stimuli. nih.govnih.gov

The following table summarizes the in vitro cytotoxic activity of some indazole and related derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Indazole and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Curcumin-Indazole Analog (3b) | WiDr (Colorectal) | 27.20 µM | japsonline.com |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 µg/mL | |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 µg/mL | |

| N-Methyl-Nitroimidazole | A549 (Lung) | Lower than breast cancer cells | openmedicinalchemistryjournal.com |

| N-Ethyl-Nitroimidazole | A549 (Lung) | Lower than breast cancer cells | openmedicinalchemistryjournal.com |

Identification and Validation of Biological Targets

The identification and validation of the specific molecular targets of this compound and its derivatives are crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

As discussed in the context of their antileishmanial activity, a key biological target identified for derivatives of 3-chloro-6-nitro-1H-indazole is Leishmania trypanothione reductase (TryR) . nih.govnih.gov This enzyme is essential for the survival of the parasite, and its inhibition leads to a disruption of the parasite's redox homeostasis. Molecular docking studies have provided computational validation for the stable binding of these indazole derivatives to the active site of TryR. nih.gov

In the realm of anticancer activity, the fibroblast growth factor receptor 4 (FGFR4) has been identified as a target for a series of 1H-indazole derivatives. nih.gov One of the most potent compounds in this series exhibited an FGFR4 IC50 of 2.4 nM. nih.gov This suggests that for certain structural variations of the indazole core, kinase inhibition is a viable mechanism of action.

For indazole derivatives that enhance TRAIL-induced apoptosis, the biological target is the protein-protein interaction between MKK7 and TIPRL . nih.govnih.gov By inhibiting this interaction, these compounds modulate downstream signaling pathways to sensitize cancer cells to apoptosis.

Biochemical and Cell-Based Assays for Target Engagement

A variety of biochemical and cell-based assays are employed to confirm that a compound interacts with its intended biological target within a cellular context. These assays are essential for validating the mechanism of action and for establishing a link between target modulation and the observed cellular phenotype.

Biochemical Assays:

Biochemical assays utilize purified or isolated components to measure the direct interaction of a compound with its target. For enzymatic targets, such as kinases or reductases, these assays typically measure the inhibition of enzyme activity. For example, the inhibitory activity of indazole derivatives against FGFR4 was determined using a biochemical kinase assay, which allowed for the calculation of IC50 values. nih.gov Similarly, the inhibition of COX-2 by indazole derivatives was quantified using an in vitro enzyme assay. nih.gov These assays are crucial for determining the potency and selectivity of a compound against its purified target.

Cell-Based Assays: